

3-Fluoropyridine-2-carboxamide molecular formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluoropyridine-2-carboxamide**

Cat. No.: **B589653**

[Get Quote](#)

An In-Depth Technical Guide to **3-Fluoropyridine-2-carboxamide**: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Fluoropyridine-2-carboxamide**, a fluorinated heterocyclic compound of increasing interest to the scientific community.

Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, synthetic methodologies, analytical characterization, and the strategic importance of this molecule as a building block in modern pharmaceutical research.

Core Molecular Attributes and Physicochemical Profile

3-Fluoropyridine-2-carboxamide is a pyridine derivative characterized by the presence of a fluorine atom at the 3-position and a carboxamide group at the 2-position. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The fundamental molecular identity of this compound is established by its molecular formula, $C_6H_5FN_2O$.^{[1][2][3][4]} This composition corresponds to a molecular weight of approximately 140.12 g/mol .^{[1][2][4]}

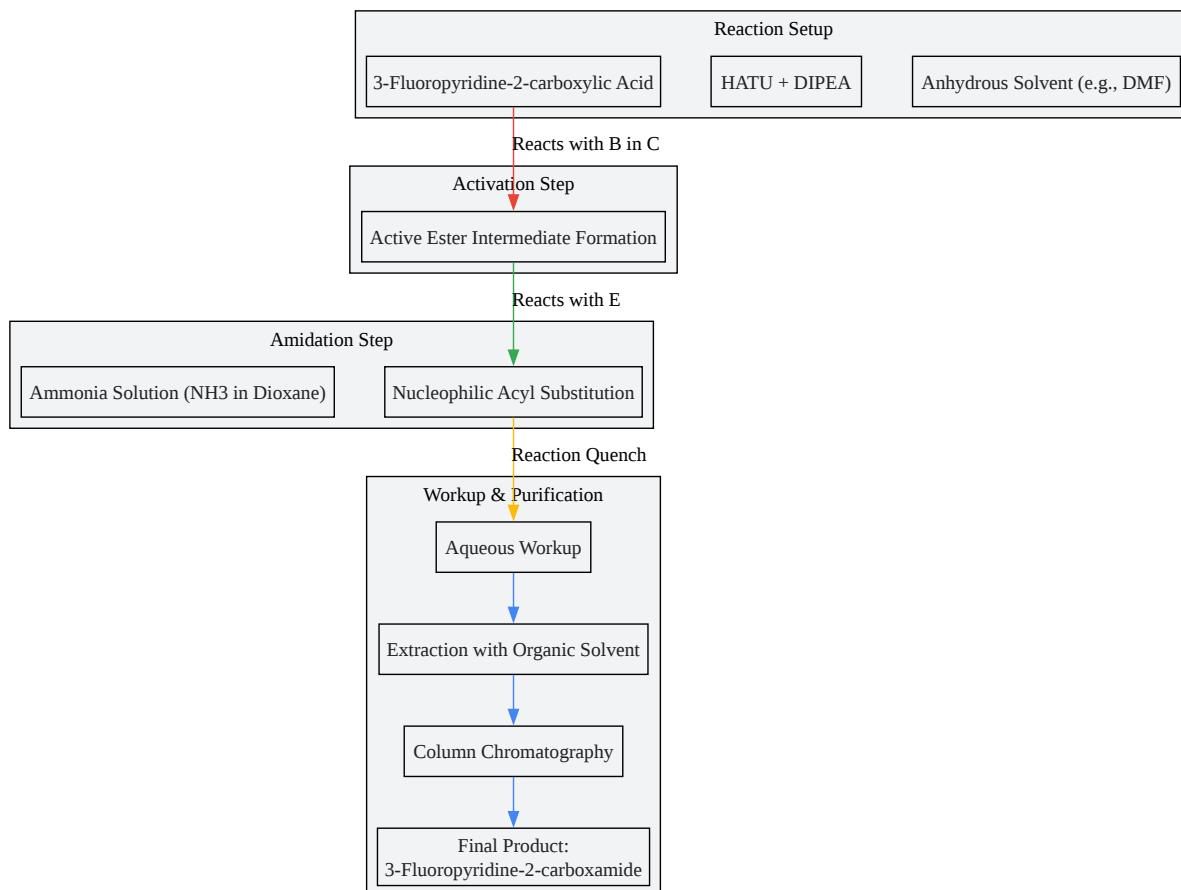
Table 1: Key Physicochemical and Computed Properties

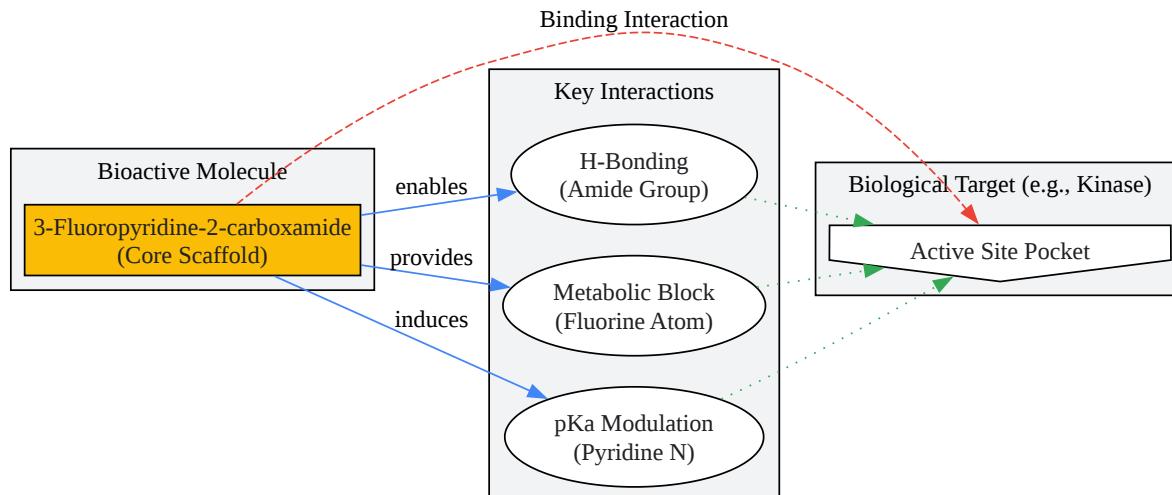
Property	Value	Source
Molecular Formula	$C_6H_5FN_2O$	PubChem[2]
Molecular Weight	140.12 g/mol	Synchem[1] , PubChem[2]
IUPAC Name	3-fluoropyridine-2-carboxamide	PubChem[2]
CAS Number	152126-32-4	Synchem[1] , PubChem[2]
Synonyms	3-Fluoropicolinamide	PubChem[2]
Hydrogen Bond Donors	1	PubChem[2]
Hydrogen Bond Acceptors	3	PubChem[2]
Rotatable Bonds	1	PubChem[2]
Topological Polar Surface Area	55.98 \AA^2	ChemScene[4]

| LogP (Computed) | 0.32 - 0.6 | [PubChem\[2\]](#), [ChemScene\[4\]](#) |

Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of **3-Fluoropyridine-2-carboxamide** involves the amidation of its corresponding carboxylic acid precursor, 3-Fluoropyridine-2-carboxylic acid. This precursor is commercially available and serves as a robust starting material.^{[5][6]} The conversion of a carboxylic acid to a primary amide is a cornerstone reaction in organic synthesis, typically proceeding through an activated intermediate to facilitate nucleophilic attack by ammonia.


Causality of Experimental Choices:


The chosen synthetic pathway leverages a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate),

in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This choice is deliberate:

- HATU: It is highly efficient for forming amide bonds with minimal side reactions and racemization (if chiral centers were present). It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
- DIPEA: This sterically hindered base is crucial for deprotonating the carboxylic acid and the incoming nucleophile (ammonia) without competing as a nucleophile itself, thus preventing unwanted side products.
- Ammonia Source: A solution of ammonia in an organic solvent (e.g., dioxane or methanol) is used to provide the nucleophile required to form the carboxamide.

The workflow ensures a high-yield, clean conversion under relatively mild conditions, which is essential for preserving the sensitive fluoro-pyridine core.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synchem.de [synchem.de]
- 2. 3-Fluoropyridine-2-carboxamide | C₆H₅FN₂O | CID 45079852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-fluoropyridine-2-carboxamide | CAS 152126-32-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chemscene.com [chemscene.com]
- 5. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 6. H61458.03 [thermofisher.com]
- To cite this document: BenchChem. [3-Fluoropyridine-2-carboxamide molecular formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b589653#3-fluoropyridine-2-carboxamide-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com